![molecular formula C21H18N4O3S B5186175 N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5186175.png)
N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide
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Description
Sulfonamide compounds, including those with quinoxalinyl and hydroxyphenyl groups, are known for their diverse biological activities and potential in drug development. These compounds have been studied extensively for their antitumor properties and mechanisms of action within cellular processes.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves various chemical reactions, including condensation and cyclization processes. For instance, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates involves DCC coupling method and azide coupling method, demonstrating the complexity and versatility of synthetic approaches for these compounds (Fathalla, 2015).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide compounds, including X-ray crystallography and NMR spectroscopy, reveals detailed insights into their geometry and electronic structure. Such studies facilitate the understanding of their biological activity and interaction with biological targets.
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including N-alkylation and aminohydroxylation, which are crucial for the synthesis of more complex derivatives with enhanced biological activities. These reactions are essential for modifying the chemical structure to improve pharmacological properties (Hamasharif et al., 2017).
Mechanism of Action
Target of Action
It’s known that quinoxaline derivatives have diverse biological activities and chemical properties . They have been studied for their potential therapeutic properties, particularly antiviral and anti-inflammatory activities .
Mode of Action
Quinoxaline derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given the broad range of biological activities associated with quinoxaline derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Given the diverse biological activities associated with quinoxaline derivatives, it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level .
properties
IUPAC Name |
N-[3-(3-hydroxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-14-9-11-17(12-10-14)29(27,28)25-21-20(22-15-5-4-6-16(26)13-15)23-18-7-2-3-8-19(18)24-21/h2-13,26H,1H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYJQQMLYRWBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-hydroxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide |
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